molecular formula C14H22O6S B1401535 Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate CAS No. 84183-96-0

Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate

Cat. No.: B1401535
CAS No.: 84183-96-0
M. Wt: 318.39 g/mol
InChI Key: UMFDFXHCUFMSCZ-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H22O6S . It is also known as PEG3-Tos, a PEG linker containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C7H14O3/c1-2-4-9-6-7-10-5-3-8/h2,8H,1,3-7H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 318.39 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 8 . Its exact mass and monoisotopic mass are 318.11370959 g/mol . The topological polar surface area is 101 Ų . It has a heavy atom count of 21 .

Scientific Research Applications

Crystal Structural Analysis

The compound has been utilized in the field of crystallography to understand the structural properties of related chemicals. In a study, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was analyzed, revealing insights about hydrogen bond interactions and the 3D network of the crystal. This research aids in understanding the crystallography of similar sulfonate compounds (Wu et al., 2009).

Chemical Analysis and Decomposition Dynamics

The compound's derivatives have been studied for their decomposition dynamics in biological material. For instance, the assay features and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene were investigated, providing valuable information on the stability and breakdown of such compounds in various conditions (Chernova et al., 2022).

Catalytic Applications

Sulfonated Schiff base copper(II) complexes, structurally related to the compound , have been synthesized and applied as catalysts in alcohol oxidation. These studies reveal the compound's potential utility in catalysis, showcasing its relevance in synthetic chemistry and industrial applications (Hazra et al., 2015).

Pharmaceutical and Cosmetic Industry Applications

Derivatives of the compound have been investigated for their antimicrobial activity. This research is crucial in exploring the potential pharmaceutical applications of these compounds, especially in the development of new antimicrobial agents (Habib et al., 2013).

Environmental and Material Science Applications

The compound and its derivatives have potential applications in environmental science and material science. For instance, the adsorption behaviors of various parabens onto magnetic nanoparticles modified with phenyl groups, which can be structurally related to the compound, were studied to understand the interactions and potential for removing pollutants from environments (Chen et al., 2017).

Properties

IUPAC Name

4-methylbenzenesulfonic acid;2-(2-prop-2-enoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-9-6-7-10-5-3-8/h2-5H,1H3,(H,8,9,10);2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFDFXHCUFMSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80827717
Record name 4-Methylbenzene-1-sulfonic acid--2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80827717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84183-96-0
Record name 4-Methylbenzene-1-sulfonic acid--2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80827717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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